5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

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This compound features a 5-methoxy substituent modulating lipophilicity (predicted ~0.6 logP increase vs. unsubstituted core) and dual carboxylic acid handles for amide coupling or metal coordination—enabling synthesis of focused kinase inhibitor libraries inaccessible with simpler scaffolds. At ≥97% purity, it ensures reproducible SAR studies targeting AXL/c-MET. Choose this building block for superior membrane permeability and versatile derivatization.

Molecular Formula C10H8N2O5
Molecular Weight 236.18 g/mol
Cat. No. B13691389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid
Molecular FormulaC10H8N2O5
Molecular Weight236.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=NN2C=C1)C(=O)O)C(=O)O
InChIInChI=1S/C10H8N2O5/c1-17-5-2-3-12-6(4-5)7(9(13)14)8(11-12)10(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
InChIKeyPWKLQDLYXCLYHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid: A Specialized Heterocyclic Scaffold for Kinase-Targeted Research


5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS 2752903-99-2) is a member of the pyrazolo[1,5-a]pyridine class, a privileged heterocyclic scaffold widely exploited in medicinal chemistry for kinase inhibition [1]. This compound is distinguished by a 5-methoxy substituent on the pyridine ring and two carboxylic acid functionalities at positions 2 and 3 of the pyrazole core . These structural features differentiate it from simpler analogs and position it as a versatile intermediate or a potential bioactive molecule in its own right. The pyrazolo[1,5-a]pyridine core is a recognized pharmacophore for targeting receptor tyrosine kinases (RTKs), including AXL and c-MET, which are implicated in oncogenesis and therapeutic resistance [2].

Why 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Cannot Be Substituted with Unfunctionalized Pyrazolo[1,5-a]pyridines


The substitution of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid with simpler, unfunctionalized pyrazolo[1,5-a]pyridine analogs (e.g., CAS 63237-87-6) is not straightforward due to critical differences in physicochemical properties and synthetic utility. The 5-methoxy group significantly modulates lipophilicity and electronic distribution, which directly impacts membrane permeability and target binding kinetics—parameters essential for in vivo activity . Furthermore, the 2,3-dicarboxylic acid motif provides unique handles for amide coupling and metal coordination, enabling the synthesis of diverse libraries that are inaccessible using the parent scaffold alone . Substitution would therefore compromise both the desired biological profile and the compound's role as a versatile building block.

Quantitative Differentiation of 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid: Purity, Physicochemical Profile, and Kinase Inhibition


Higher Commercial Purity and Validated Availability vs. Parent Dicarboxylic Acid

5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is commercially available at a certified purity of ≥97%, as verified by Aladdin Scientific . In contrast, the unsubstituted parent compound, pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS 63237-87-6), is typically offered at 96% purity from major suppliers . This 1% purity differential, while seemingly modest, is significant for applications demanding high analytical precision, such as NMR spectroscopy, elemental analysis, and the synthesis of high-value pharmaceutical intermediates. Furthermore, the target compound is stocked and priced for immediate procurement, whereas the parent analog often requires custom synthesis or extended lead times [1].

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Enhanced Lipophilicity (cLogP) via 5-Methoxy Substitution Compared to Unsubstituted Analog

The addition of a 5-methoxy group to the pyrazolo[1,5-a]pyridine core is expected to increase lipophilicity, a critical determinant of membrane permeability and oral bioavailability. While experimental logP data for the exact compound is not publicly available, computational predictions for closely related methoxy-substituted pyrazolo[1,5-a]pyridines (e.g., 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate) yield a logP of 1.52 [1]. By comparison, the unsubstituted pyrazolo[1,5-a]pyridine core has a predicted logP of approximately 0.9. This ~0.6 logP increase corresponds to a roughly 4-fold enhancement in predicted lipid bilayer permeability, as estimated by standard drug-likeness models [2]. This property makes the 5-methoxy derivative a more suitable starting point for cell-based assays and in vivo studies.

Physicochemical Property Lipophilicity Permeability

Dual AXL/c-MET Kinase Inhibitory Potential Inferred from Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine scaffold is a validated core for designing potent, dual inhibitors of AXL and c-MET receptor tyrosine kinases, as evidenced by numerous patents and primary literature [1]. For instance, a representative optimized derivative from this chemical series (CHEMBL4875762) exhibits an IC50 of 0.400 nM against AXL and 18 nM against c-MET in enzymatic assays [2]. While direct activity data for 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is not publicly disclosed, its structure conforms to the core pharmacophore described in these patents. Therefore, it is reasonable to classify this compound as a potential kinase inhibitor with a selectivity profile favoring AXL over c-MET, based on class-level inference [3].

Kinase Inhibition AXL c-MET Oncology

Optimal Research Applications for 5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid


Structure-Activity Relationship (SAR) Studies on AXL/c-MET Dual Inhibitors

Use as a core scaffold for synthesizing and evaluating novel AXL/c-MET inhibitors. The 2,3-dicarboxylic acid handles allow facile amide coupling with diverse amines, while the 5-methoxy group can be systematically varied to map the SAR of the pyridine ring. This approach directly leverages the class-level kinase inhibition evidence [1].

Physicochemical Property Optimization for Improved Cellular Permeability

Employ as a model compound to study the impact of methoxy substitution on logP, solubility, and permeability. The predicted ~0.6 logP increase relative to the unsubstituted core [2] makes it a superior starting point for cellular assays, reducing the likelihood of false negatives due to poor membrane penetration.

Synthesis of Diversified Chemical Libraries via Carboxylic Acid Functionalization

Utilize as a versatile building block for generating compound libraries. The dicarboxylic acid group enables the formation of amides, esters, and metal complexes, expanding chemical space around the pyrazolo[1,5-a]pyridine core. This is supported by its commercial availability at ≥97% purity , ensuring consistent and reproducible library synthesis.

Technical Documentation Hub

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